N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide
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Overview
Description
N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound is characterized by the presence of a sulfonamide group attached to a dichlorobenzene ring and a methoxyphenyl group, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride
Substitution Reagents: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, which is involved in various physiological processes. Additionally, the compound may interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Difluoro-2-methoxyphenyl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide is unique due to the presence of both dichlorobenzene and methoxyphenyl groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
692746-84-2 |
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Molecular Formula |
C15H14Cl2N2O4S |
Molecular Weight |
389.3g/mol |
IUPAC Name |
N-[3-[(3,4-dichlorophenyl)sulfonylamino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-9(20)18-10-3-6-15(23-2)14(7-10)19-24(21,22)11-4-5-12(16)13(17)8-11/h3-8,19H,1-2H3,(H,18,20) |
InChI Key |
PGUATSAGAVAASQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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